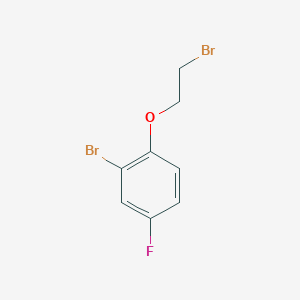

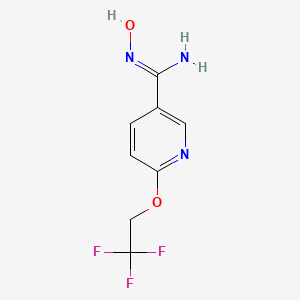

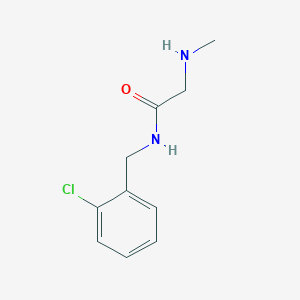

![molecular formula C10H7N3S B3072772 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile CAS No. 1016888-78-0](/img/structure/B3072772.png)

2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile

Overview

Description

“2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” is a compound that contains a pyridine and a thiazole ring . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms, while thiazole is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” consists of a pyridine ring attached to a thiazole ring via a carbon-carbon bond . The nitrogen atom in the thiazole ring is also bonded to a cyano group (-CN), forming the acetonitrile part of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile” include a melting point of 52-53 °C, a boiling point of 89-91 °C (at 0.1 Torr pressure), and a density of 1.085±0.06 g/cm3 . It is slightly soluble in water .Scientific Research Applications

Protein Kinase Inhibition

2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile: has been investigated as a scaffold for protein kinase inhibition. Specifically, the planar pyrido[3,4-g]quinazoline tricyclic system plays a crucial role in maintaining protein kinase inhibitory potency. Researchers have synthesized derivatives of this compound and evaluated their activity against various protein kinases . This field holds promise for drug development, especially in cancer therapy and other diseases where protein kinases play a pivotal role.

Inhibitors of Acyl CoA Cholesterol Acyltransferase

This compound has been utilized in the preparation of inhibitors targeting Acyl CoA cholesterol acyltransferase. These enzymes are involved in lipid metabolism and are potential therapeutic targets for managing dyslipidemia and related disorders .

Coordination Chemistry and Self-Assembly

The ligand properties of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile have been explored in coordination chemistry. It forms complexes with metals, leading to interesting self-assembled structures. For instance, the ligand’s skeletal vibrations and C-H stretching bands have been observed in isolated materials, confirming its presence in coordination complexes .

Crystallography and Biological Studies

Researchers have synthesized and characterized derivatives of this compound, including 2-(4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid. Crystallographic studies have revealed its structure, and biological evaluations are ongoing to understand its potential applications .

Porous Metal-Organic Frameworks (MOFs)

In the field of MOFs, 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile derivatives have been incorporated into porous Ni-MOFs. These materials exhibit distinctive sorption properties toward CO₂ and alkanes, making them relevant for gas storage and separation applications .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of a complex with the target molecule, which can alter its function and lead to the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and tumor growth .

Pharmacokinetics

It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents This suggests that its bioavailability may be influenced by these solubility properties

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile. For instance, its solubility properties suggest that it may be more effective in certain solvents . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability

properties

IUPAC Name |

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIDMCZQVRSSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

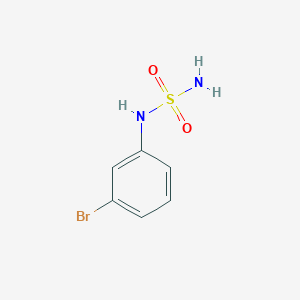

![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)

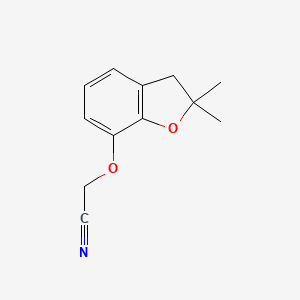

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)